![molecular formula C6H11ClN2O B2673199 (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride CAS No. 1955540-08-5](/img/structure/B2673199.png)
(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride
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Overview
Description
“(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1955540-08-5 . It has a molecular weight of 162.62 and its IUPAC name is (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride .
Molecular Structure Analysis
The InChI code for “(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride” is 1S/C6H10N2O.ClH/c1-2-5-3-7-6 (4-9)8-5;/h3,9H,2,4H2,1H3, (H,7,8);1H . This indicates the presence of a chlorine atom, which is part of the hydrochloride group, and an ethyl group attached to the imidazole ring .Physical And Chemical Properties Analysis
“(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride” is a liquid at room temperature .Scientific Research Applications
Structural and Magnetic Properties in Hydrochloride Crystals
One study investigated the structural and magnetic properties of hydrochloride crystals derived from related compounds, emphasizing the relationship between magnetic properties and crystal-stacking structures. Such research highlights the potential of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride in developing materials with specific magnetic behaviors, which could have applications in data storage, sensors, and other magnetic materials (Yong, Zhang, & She, 2013).
Catalyst for Oxidation Reactions
Another application is in catalysis, where related imidazole derivatives have been used as ligands in catalysts for the oxidation of alcohols and hydrocarbons. For example, a study reported the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, which efficiently catalyzes the oxidation of primary alcohols and saturated hydrocarbons. This suggests the potential of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride in similar catalytic applications, where it could be used to enhance the efficiency and reusability of catalysts (Ghorbanloo & Alamooti, 2017).
Polymer Science: Ionic Liquid Monomers and Block Copolymers
Research into the synthesis of double hydrophilic block copolymers (DHBCs) based on ionic liquid monomer units, including various imidazolium-based monomers, showcases the relevance of imidazole derivatives in polymer science. Such polymers have applications in drug delivery, water treatment, and as smart materials, indicating the potential use of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride in creating novel polymers with unique properties (Vijayakrishna et al., 2008).
Organic Synthesis: Precursors to Biomimetic Chelating Ligands
In organic synthesis, (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride and its derivatives could serve as precursors for synthesizing biomimetic chelating ligands. A study demonstrated the synthesis of a compound through a multi-step process, highlighting the compound's potential as a precursor in biomimetic chemistry, which is crucial for developing new drugs, sensors, and materials (Gaynor, McIntyre, & Creutz, 2023).
Safety And Hazards
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs . They show a broad range of biological activities and are key components to functional molecules used in a variety of everyday applications . Therefore, the future directions for “(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride” and similar compounds could involve further exploration of their therapeutic potential and the development of novel drugs .
properties
IUPAC Name |
(5-ethyl-1H-imidazol-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-5-3-7-6(4-9)8-5;/h3,9H,2,4H2,1H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNDEJPNQSAQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride |
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